Cas no 1431555-24-6 (5-Bromopyridine-3-carboximidamide hydrochloride)

5-Bromopyridine-3-carboximidamide hydrochloride is a versatile brominated pyridine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive amidine and bromo functional groups enable selective modifications, facilitating the construction of heterocyclic compounds and bioactive molecules. The hydrochloride salt enhances stability and solubility, making it suitable for various reaction conditions. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its structural features make it a valuable building block for targeted molecular design in drug discovery and agrochemical applications.
5-Bromopyridine-3-carboximidamide hydrochloride structure
1431555-24-6 structure
Product name:5-Bromopyridine-3-carboximidamide hydrochloride
CAS No:1431555-24-6
MF:C6H7BrClN3
Molecular Weight:236.496878862381
MDL:MFCD24386136
CID:4599378
PubChem ID:91654865

5-Bromopyridine-3-carboximidamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-Bromo-nicotinamidine hydrochloride
    • 5-bromopyridine-3-carboximidamide hydrochloride
    • 5-Bromo-nicotinamidine; hydrochloride
    • 5-bromopyridine-3-carboximidamide;hydrochloride
    • 5-Bromo-nicotinamidine HCl
    • 5-Bromonicotinamidine hydrochloride
    • Z1741981976
    • 5-Bromopyridine-3-carboximidamide hydrochloride
    • MDL: MFCD24386136
    • インチ: 1S/C6H6BrN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H
    • InChIKey: XJKSVUNWFYMUBK-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(C(=N)N)=C1.Cl

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • トポロジー分子極性表面積: 62.8

5-Bromopyridine-3-carboximidamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB386936-1 g
5-Bromonicotinamidine hydrochloride, 95%; .
1431555-24-6 95%
1 g
€311.30 2023-07-19
Enamine
EN300-297921-5g
5-bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
5g
$545.0 2023-09-06
Enamine
EN300-297921-2.5g
5-bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
2.5g
$291.0 2023-09-06
Enamine
EN300-297921-10.0g
5-bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
10.0g
$1054.0 2023-02-27
abcr
AB386936-5g
5-Bromonicotinamidine hydrochloride, 95%; .
1431555-24-6 95%
5g
€1050.10 2025-02-16
1PlusChem
1P01B5A1-100mg
5-bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
100mg
$117.00 2024-06-20
Aaron
AR01B5ID-50mg
5-Bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
50mg
$71.00 2025-03-30
Aaron
AR01B5ID-250mg
5-Bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
250mg
$119.00 2025-02-09
Aaron
AR01B5ID-1g
5-Bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
1g
$215.00 2025-02-09
1PlusChem
1P01B5A1-5g
5-Bromopyridine-3-carboximidamide hydrochloride
1431555-24-6 95%
5g
$892.00 2025-03-19

5-Bromopyridine-3-carboximidamide hydrochloride 関連文献

5-Bromopyridine-3-carboximidamide hydrochlorideに関する追加情報

Introduction to 5-Bromopyridine-3-carboximidamide hydrochloride (CAS No. 1431555-24-6)

5-Bromopyridine-3-carboximidamide hydrochloride is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 1431555-24-6, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and imidamide functional groups makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The chemical structure of 5-Bromopyridine-3-carboximidamide hydrochloride consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboximidamide group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for various biochemical assays and drug formulation processes. This property is particularly advantageous in pharmaceutical applications where solubility and bioavailability are critical factors.

In recent years, 5-Bromopyridine-3-carboximidamide hydrochloride has been extensively studied for its potential in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The bromine atom on the pyridine ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of complex molecular architectures.

Furthermore, the imidamide moiety has been recognized for its ability to interact with biological targets such as proteases and enzymes involved in signal transduction. This feature has prompted investigations into its role as a scaffold for designing molecules with therapeutic potential. For instance, researchers have explored derivatives of 5-Bromopyridine-3-carboximidamide hydrochloride as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. Preliminary studies have shown promising results in vitro, suggesting its efficacy in modulating these pathological processes.

Another emerging application of 5-Bromopyridine-3-carboximidamide hydrochloride lies in the field of antiviral research. The structural features of this compound allow it to mimic natural substrates or interfere with viral replication mechanisms. Recent publications have highlighted its use in developing inhibitors against RNA viruses, where it acts as a competitive antagonist or disrupts essential viral enzymes. Such findings underscore the compound's versatility and highlight its potential as a lead compound for antiviral drug discovery programs.

The synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include bromination at the 5-position followed by formation of the carboximidamide group via condensation reactions. The final salt form is obtained by treating the free base with hydrochloric acid, ensuring stability and enhancing handling properties. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize yields and purity, further facilitating its use in industrial-scale applications.

From a regulatory perspective, 5-Bromopyridine-3-carboximidamide hydrochloride is classified as an intermediate chemical requiring adherence to good manufacturing practices (GMP) during production. Its handling involves standard laboratory safety protocols due to potential irritant properties upon contact with skin or inhalation. However, it does not fall under hazardous or controlled substance categories, making it relatively easy to manage within research and industrial settings.

The commercial availability of 5-Bromopyridine-3-carboximidamide hydrochloride has been increasing alongside growing demand from academic institutions and pharmaceutical companies engaged in drug development. Suppliers specializing in fine chemicals offer high-purity grades suitable for sensitive applications such as crystallographic studies or high-throughput screening assays. This accessibility underscores its importance as a reagent in modern chemical biology research.

In conclusion, 5-Bromopyridine-3-carboximidamide hydrochloride (CAS No. 1431555-24-6) represents a compelling compound with broad utility across multiple domains of chemical and pharmaceutical research. Its structural features enable diverse functionalization strategies, making it indispensable for synthesizing novel bioactive molecules. Ongoing studies continue to uncover new applications, reinforcing its significance as a cornerstone intermediate in medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:1431555-24-6)5-Bromopyridine-3-carboximidamide hydrochloride
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Purity:99%/99%
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Price ($):184.0/622.0